![molecular formula C9H12O4 B039006 (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane CAS No. 123823-20-1](/img/structure/B39006.png)
(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane
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Overview
Description
(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane, also known as PTNT, is a cyclic ether that has been the subject of scientific research due to its unique structure and potential applications.
Mechanism Of Action
The mechanism of action of (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane is not well understood, but it is believed to involve the selective binding of guest molecules within its molecular cage. This binding may alter the reactivity or properties of the guest molecule, leading to potential applications in catalysis or drug delivery.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane. However, it has been shown to be non-toxic in animal studies, indicating potential for use in biomedical applications.
Advantages And Limitations For Lab Experiments
The unique structure of (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane allows for selective binding of guest molecules, making it a promising tool for use in lab experiments. However, its synthesis method is complex and may limit its widespread use.
Future Directions
Future research directions for (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane could include further exploration of its potential applications in drug delivery and catalysis, as well as development of more efficient synthesis methods. Additionally, research could focus on the use of (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane as a chiral auxiliary in organic synthesis.
Synthesis Methods
(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane can be synthesized through a multi-step process involving the reaction of glyoxal with propargyl alcohol, followed by cyclization and reduction. The resulting product is a white crystalline solid that is soluble in most organic solvents.
Scientific Research Applications
(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane has been studied for its potential use as a molecular cage for encapsulating guest molecules, such as drugs or catalysts. Its unique structure allows for the selective binding of certain molecules, which could have applications in drug delivery or catalysis. Additionally, (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane has been studied for its potential use as a chiral auxiliary in organic synthesis.
properties
CAS RN |
123823-20-1 |
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Product Name |
(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane |
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(1R,2R,4R,5R,6R)-5-prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane |
InChI |
InChI=1S/C9H12O4/c1-2-3-10-6-5-4-11-9(12-5)8-7(6)13-8/h2,5-9H,1,3-4H2/t5-,6-,7-,8-,9-/m1/s1 |
InChI Key |
NZIGRCSYHIMWRB-JGKVKWKGSA-N |
Isomeric SMILES |
C=CCO[C@@H]1[C@H]2CO[C@H](O2)[C@H]3[C@@H]1O3 |
SMILES |
C=CCOC1C2COC(O2)C3C1O3 |
Canonical SMILES |
C=CCOC1C2COC(O2)C3C1O3 |
synonyms |
beta-D-Allopyranose, 1,6:2,3-dianhydro-4-O-2-propenyl- (9CI) |
Origin of Product |
United States |
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